3-Fluoro-N-(3-methoxybenzyl)pyridin-2-amine
Description
3-Fluoro-N-(3-methoxybenzyl)pyridin-2-amine is a pyridine derivative featuring a fluorine atom at the 3-position of the pyridine ring and a 3-methoxybenzyl group attached to the amine at the 2-position.
Properties
Molecular Formula |
C13H13FN2O |
|---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
3-fluoro-N-[(3-methoxyphenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C13H13FN2O/c1-17-11-5-2-4-10(8-11)9-16-13-12(14)6-3-7-15-13/h2-8H,9H2,1H3,(H,15,16) |
InChI Key |
KXIKBZUOXHEOBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=C(C=CC=N2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(3-methoxybenzyl)pyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with 3-methoxybenzylamine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The use of complex fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-(3-methoxybenzyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can form complex aromatic compounds.
Scientific Research Applications
3-Fluoro-N-(3-methoxybenzyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(3-methoxybenzyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interactions with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Key Observations:
- Methoxy groups (e.g., 3-methoxybenzyl) improve solubility but may reduce metabolic stability compared to halogens like chlorine .
- Stereoelectronic Profiles : The 3-methoxybenzyl group in the target compound balances electron donation (methoxy) and steric bulk, contrasting with the stronger electron-withdrawing effects of trifluoromethyl in .
Industrial and Research Relevance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
